![molecular formula C6H3F3N4O B169426 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1780-79-6](/img/structure/B169426.png)

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Descripción general

Descripción

“6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a chemical compound with the molecular formula C5H3F3N2O . It is a derivative of pyrimidine, a class of organic compounds that are widely used in the medical and pharmaceutical fields .

Synthesis Analysis

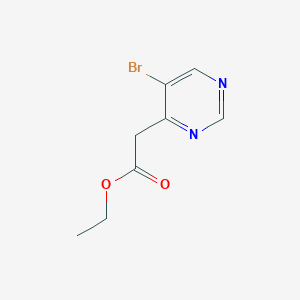

The synthesis of pyrimidine derivatives, including “this compound”, has been reported in several studies . For example, a series of novel pyrimidine derivatives were synthesized through four-step reactions . Another study reported the synthesis of pyrimidine derivatives by electrochemical oxidation of catechol in the presence of 2-mercapto-6-(trifluoromethyl)pyrimidine-4-ol as a nucleophile .Molecular Structure Analysis

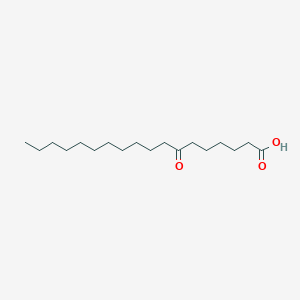

The molecular structure of “this compound” consists of a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and a hydroxyl group at the 4-position . The compound has an average mass of 164.085 Da and a monoisotopic mass of 164.019745 Da .Chemical Reactions Analysis

The reactivity of “this compound” and its derivatives has been explored in several studies . For instance, one study reported the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones . Another study demonstrated the synthesis of bis(1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones) through multicomponent reactions .Aplicaciones Científicas De Investigación

Overview

The Pyrazolo[1,5-a]pyrimidine scaffold is a notable heterocycle in drug discovery, known for its broad medicinal properties. These include applications as anticancer agents, CNS agents, anti-infectious agents, anti-inflammatories, CRF1 antagonists, and radiodiagnostics. The structure-activity relationship (SAR) studies of this scaffold are of significant interest, providing a foundation for the development of drug-like candidates targeting various diseases. Additionally, synthetic strategies for derivatives of this scaffold have been extensively explored, revealing its significant biological properties and potential in medicinal chemistry (Cherukupalli et al., 2017).

Importance of Hybrid Catalysts in Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones)

Synthetic Pathways and Applications

The 5H-pyrano[2,3-d]pyrimidine scaffolds are pivotal precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. These scaffolds, particularly challenging to develop due to their structural complexity, have witnessed intensive investigations in recent years. The synthesis of these derivatives involves diverse hybrid catalysts like organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. These catalysts play a crucial role in synthesizing various derivatives, thus attracting global researchers to utilize their catalytic applications in developing lead molecules (Parmar et al., 2023).

Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents

Medicinal Significance

Trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties. The positioning of the trifluoromethyl group, especially at the 3- or 5-positions on the pyrazole nucleus, significantly influences the activity profile of these compounds. This review underscores the importance of trifluoromethylpyrazoles in medicinal chemistry, providing insights for medicinal chemists to explore novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that pyrimidine derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .

Mode of Action

It’s known that pyrimidine derivatives can exert various non-covalent effects to improve their ability to bind to biomolecular targets .

Biochemical Pathways

Pyrimidine derivatives are known to be important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals .

Result of Action

It’s known that pyrimidine derivatives have shown extensive biological activities, including antiviral, antibacterial, antifungal, and insecticidal activities .

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of “6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” and its derivatives are promising. Given their diverse biological applications and synthetic importance, these compounds are expected to continue attracting great interest in the field of organic synthesis . This will likely lead to the discovery of new synthetic methods, reactivities, and biological applications .

Análisis Bioquímico

Biochemical Properties

It is known that pyrazolo[3,4-d]pyrimidine derivatives have shown good in vitro anti-proliferative activities against leukemia cell lines . These compounds interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Similar compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown to be more potent than BTK inhibitor ibrutinib, a drug used in cancer treatment .

Molecular Mechanism

Similar compounds have shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown to exhibit moderate antitumor activity in in vitro studies .

Propiedades

IUPAC Name |

6-(trifluoromethyl)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N4O/c7-6(8,9)5-11-3-2(1-10-13-3)4(14)12-5/h1H,(H2,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPMUOCNXSSGFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC2=C1C(=O)NC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70287886 | |

| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780-79-6 | |

| Record name | 1780-79-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70287886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)